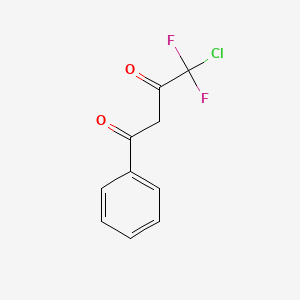

4-Chloro-4,4-difluoro-1-phenylbutane-1,3-dione

Description

Properties

IUPAC Name |

4-chloro-4,4-difluoro-1-phenylbutane-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClF2O2/c11-10(12,13)9(15)6-8(14)7-4-2-1-3-5-7/h1-5H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZOPJJRQTLGMIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CC(=O)C(F)(F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClF2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-4,4-difluoro-1-phenylbutane-1,3-dione typically involves the reaction of acetophenone with chlorodifluoromethane in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions . The reaction mixture is then refluxed, and the product is purified through recrystallization.

Industrial Production Methods

it is likely that similar synthetic routes are scaled up with appropriate modifications to ensure safety and efficiency in a larger-scale production environment .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-4,4-difluoro-1-phenylbutane-1,3-dione undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction Reactions: Reduction can lead to the formation of alcohols or other reduced forms.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles such as amines or thiols.

Oxidation: Reagents like potassium permanganate or chromium trioxide are used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenylbutane-1,3-diones, while oxidation and reduction reactions can produce corresponding oxidized or reduced derivatives .

Scientific Research Applications

Medicinal Chemistry

The compound is notable for its potential therapeutic applications. Research indicates that derivatives of diketones like 4-chloro-4,4-difluoro-1-phenylbutane-1,3-dione can serve as precursors in the synthesis of bioactive molecules.

Case Study: Anti-inflammatory Agents

A patent describes the synthesis of pyrazolyl benzenesulfonamides from diketones, which exhibit anti-inflammatory properties useful for treating conditions such as arthritis and asthma . The synthetic pathways often involve the use of diketones as intermediates to produce compounds with enhanced pharmacological profiles.

Synthetic Organic Chemistry

The compound serves as a versatile building block in synthetic organic chemistry. Its structure allows for various functional group modifications that lead to the synthesis of complex organic molecules.

Synthetic Pathways

A detailed synthesis process involves the reaction of 4-chloroacetophenone with ethyl trifluoroacetate in the presence of sodium methoxide. This reaction pathway highlights the compound's role as an intermediate in producing other fluorinated compounds .

| Reaction | Reagents | Conditions | Yield |

|---|---|---|---|

| Synthesis of this compound | 4-chloroacetophenone, ethyl trifluoroacetate | Reflux in methanol with sodium methoxide | 94% |

Material Science

In material science, this compound is explored for its potential use in polymer chemistry and as a precursor for fluorinated polymers.

Applications in Polymer Chemistry

Research has shown that compounds like this compound can be utilized to produce epoxy resins with enhanced thermal stability and chemical resistance. These materials are critical in various industrial applications including coatings and adhesives .

Mechanism of Action

The mechanism of action of 4-Chloro-4,4-difluoro-1-phenylbutane-1,3-dione involves its interaction with various molecular targets. The presence of chlorine and fluorine atoms makes it a versatile compound that can engage in multiple pathways. For instance, it can act as an electrophile in substitution reactions or participate in redox reactions due to its functional groups.

Comparison with Similar Compounds

Key Observations:

- Electron-Withdrawing Effects : The trifluoro derivative (CF₃) exhibits stronger electron withdrawal than the chloro-difluoro variant, influencing redox stability in metal complexes .

- Luminescent Properties : 4,4-Difluoro-1-phenylbutane-1,3-dione (without Cl) forms highly luminescent Tb³⁺ complexes, while the chloro analog’s impact on emission efficiency remains understudied .

Coordination Chemistry

Biological Activity

4-Chloro-4,4-difluoro-1-phenylbutane-1,3-dione (CAS Number: 2062-21-7) is an organic compound notable for its unique molecular structure, which features a phenyl group attached to a butane backbone with two fluorine atoms and one chlorine atom. This compound has garnered attention for its potential biological activities and applications in pharmaceuticals and materials science.

- Molecular Formula: C₁₀H₇ClF₂O₂

- Molecular Weight: 232.61 g/mol

- Physical State: Solid

- Storage Temperature: Ambient

The biological activity of this compound is influenced by its ability to interact with various molecular targets due to the presence of halogen substituents. The chlorine and fluorine atoms can enhance the compound's electrophilic properties, allowing it to participate in substitution reactions and redox processes. This versatility makes it a candidate for further exploration in medicinal chemistry.

Biological Activities

Research into the biological activities of this compound is still emerging. Preliminary studies suggest potential applications in several areas:

Case Studies and Research Findings

A review of existing literature reveals limited direct studies on this compound. However, related compounds have been investigated extensively:

Table 1: Related Compounds and Their Biological Activities

| Compound Name | Biological Activity | Reference |

|---|---|---|

| 1-Phenylbutane-1,3-dione | Antimicrobial | |

| Pyrazolyl benzenesulfonamides | Anti-inflammatory | |

| Indole derivatives | Antiviral, anticancer |

These findings highlight the potential avenues for research into the biological activity of this compound.

Synthesis and Accessibility

The compound can be synthesized through various methods, making it accessible for research purposes. Its synthetic routes often involve reactions that yield derivatives with distinct biological properties.

Future Research Directions

Further investigation is required to elucidate the specific biological effects of this compound. Key areas for future research include:

- In vitro Studies: Assessing the compound's efficacy against various microbial strains.

- Mechanistic Studies: Understanding how the compound interacts at a molecular level with biological targets.

- Toxicological Assessments: Evaluating any potential side effects or interactions with other drugs.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 4-Chloro-4,4-difluoro-1-phenylbutane-1,3-dione, and what reaction conditions are critical for optimizing yield?

- Answer : The synthesis typically involves halogenation and fluorination steps. For example, fluorinated β-diketones are often prepared via nucleophilic substitution using fluorinating agents like DAST (diethylaminosulfur trifluoride) or via condensation reactions with fluorinated precursors. Key conditions include anhydrous environments, controlled temperatures (0–5°C for fluorination), and catalysts such as BF₃·Et₂O to stabilize intermediates. Purification often requires column chromatography or recrystallization from ethanol/water mixtures .

Q. How do the chlorine and fluorine substituents affect spectroscopic characterization (e.g., NMR, IR) of this compound?

- Answer : The electron-withdrawing fluorine atoms deshield adjacent protons, causing distinct downfield shifts in ¹⁹F NMR (δ ~ -70 to -90 ppm). In ¹H NMR, the β-diketone protons appear as a singlet (δ 6.0–6.5 ppm), while chlorine’s inductive effect broadens signals. IR spectra show strong C=O stretching (~1700 cm⁻¹) and C-F/C-Cl vibrations (1100–1250 cm⁻¹). X-ray crystallography (as in related fluorinated diketones) reveals planar β-diketone moieties and bond-length distortions due to halogen electronegativity .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved for applications in asymmetric catalysis?

- Answer : Chiral auxiliaries or catalysts like BINOL-derived phosphoric acids can induce asymmetry during diketone formation. For instance, kinetic resolution via enzymatic catalysis (e.g., lipases) or transition-metal complexes (e.g., Ru(II)) may separate enantiomers. Recent studies highlight the use of chiral ionic liquids to stabilize intermediates, achieving enantiomeric excess (ee) >90% in fluorinated β-diketones .

Q. What strategies resolve discrepancies between computational reactivity predictions and experimental data for halogenated β-diketones?

- Answer : Discrepancies often arise from solvent effects or unaccounted steric interactions. Hybrid DFT methods (e.g., B3LYP-D3) with explicit solvent models (e.g., PCM) improve accuracy. Experimental validation via kinetic studies (e.g., monitoring Cl/F substitution rates under varying pH) and in-situ IR spectroscopy can reconcile computational gaps. For example, unexpected stability in polar aprotic solvents (e.g., DMF) may require adjusting solvation parameters in simulations .

Q. How does this compound interact with transition metals, and what factors influence complex stability?

- Answer : The β-diketone moiety acts as a bidentate ligand, forming stable complexes with metals like Cu(II), Fe(III), and Ru(II). Fluorine’s electronegativity enhances Lewis acidity at the metal center, while chlorine’s steric bulk can hinder coordination. Stability constants (log K) are pH-dependent; spectrophotometric titrations (UV-Vis) and cyclic voltammetry are used to assess redox behavior. Substituent effects are quantified via Hammett σ values .

Q. What are the best practices for handling and storing this compound to mitigate decomposition risks?

- Answer : Store under inert gas (Ar/N₂) at -20°C in amber glass to prevent photodegradation. Avoid prolonged exposure to moisture, as hydrolysis can cleave the β-diketone backbone. Decomposition products (e.g., HCl/HF) require neutralization traps. Stability studies using TGA/DSC show decomposition onset at ~150°C, suggesting refrigeration for long-term storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.